Product packaging for Ethanol, 1,2-diamino-(Cat. No.:CAS No. 83007-95-8)

Ethanol, 1,2-diamino-

Cat. No.: B3057610
CAS No.: 83007-95-8
M. Wt: 76.1 g/mol
InChI Key: XXMBEHIWODXDTR-UHFFFAOYSA-N
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Description

Contextualization within Bifunctional Organic Compounds

Ethanol, 1,2-diamino- belongs to the class of bifunctional organic compounds, which are molecules that possess two distinct functional groups. Its structure is closely related to ethylenediamine (B42938), a well-known bifunctional compound containing two amine groups. atamanchemicals.com The presence of both amine and hydroxyl functionalities within the same molecule gives Ethanol, 1,2-diamino- a versatile chemical character.

The bifunctional nature of this compound allows it to act as a versatile building block in organic synthesis. For instance, the two amine groups can react with other molecules to form a variety of derivatives, including Schiff bases and heterocyclic compounds like imidazolidines. smolecule.comatamanchemicals.com This reactivity is fundamental to its application in the synthesis of polymers, such as polyamides and polyethers, where it can be incorporated into the polymer backbone to impart specific properties. smolecule.com

Significance of Hydroxyl and Diamine Functionalities in Molecular Design

The hydroxyl (-OH) and diamine (-NH₂) functionalities of Ethanol, 1,2-diamino- are of great significance in molecular design, influencing properties such as solubility, reactivity, and the ability to coordinate with metal ions.

The diamine functionality, consisting of two amine groups, imparts basicity to the molecule and provides two reactive sites for chemical transformations. smolecule.com This bifunctionality is key to its use as a precursor in the synthesis of chelation agents. Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. The ability of the two amine groups in Ethanol, 1,2-diamino- to coordinate with a metal ion makes it an effective chelating agent, useful in applications ranging from the purification of solutions by removing metal impurities to the study of metal ions in biological systems. smolecule.com The reactivity of the amine groups is also central to its role in polymerization reactions and the synthesis of various organic derivatives. smolecule.com

Chemical and Physical Properties of Ethanol, 1,2-diamino-

PropertyValue
Molecular Formula C₂H₈N₂O
Molecular Weight 76.10 g/mol
IUPAC Name 1,2-diaminoethanol
CAS Number 83007-95-8
SMILES C(C(N)O)N
InChI Key XXMBEHIWODXDTR-UHFFFAOYSA-N

Table created with data from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8N2O B3057610 Ethanol, 1,2-diamino- CAS No. 83007-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diaminoethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O/c3-1-2(4)5/h2,5H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMBEHIWODXDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462883
Record name Ethanol, 1,2-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83007-95-8
Record name Ethanol, 1,2-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for Ethanol, 1,2 Diamino

Amine Reaction with Epoxide Pathways for Ethanol, 1,2-diamino- Synthesis

The reaction involving an amine and an epoxide is a cornerstone of industrial ethylenediamine (B42938) production. The primary route involves the reaction of ethylene (B1197577) oxide with ammonia (B1221849). google.com This process is typically conducted in an aqueous medium under high pressure and at elevated temperatures, around 180°C. wikipedia.orgwipo.int The reaction proceeds in a stepwise fashion. Initially, ethylene oxide reacts with ammonia to form monoethanolamine (MEA). This is followed by subsequent reactions of MEA with additional ethylene oxide molecules to yield diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA). justia.com

To produce ethylenediamine, the ethanolamine (B43304) intermediates are then subjected to a reductive amination process. Another significant industrial method involves reacting monoethanolamine directly with ammonia over a heterogeneous catalyst. wikipedia.orgwipo.int In this process, gaseous ethanolamine and ammonia are passed over a catalyst bed, typically containing nickel, to form ethylenediamine. wikipedia.org This pathway is a major contributor to the global production of ethylenediamine and its derivatives like diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA), which are formed as by-products. wikipedia.org

A continuous process has been developed to optimize the production of ethylenediamine from the reaction products of ethylene oxide and ammonia. justia.com This method involves recycling a continuous stream of monoethanolamine back into the product stream from the initial ethylene oxide and ammonia reaction. justia.com The combined stream, enriched in monoethanolamine, is then fed into an amination reactor containing a solid catalyst to produce ethyleneamines. justia.com

Hydrogenation of Nitriles in Diamine Production

The hydrogenation of nitriles presents an alternative pathway for the synthesis of diamines, including ethylenediamine. The key precursor for this route is aminoacetonitrile (B1212223) (AAN). wikipedia.org The general principle involves the catalytic hydrogenation of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂).

The process for producing ethylenediamine via this method involves the hydrogenation of aminoacetonitrile over a catalyst. wikipedia.orgjustia.com To manage the reaction's exothermicity and improve selectivity, the aminoacetonitrile is often fed into the reaction vessel at a rate that does not exceed the rate of its consumption by hydrogen. wikipedia.orggoogle.com This technique helps to avoid the formation of unwanted by-products that can arise from the accumulation of the reactant. wikipedia.org The reaction is typically carried out in a solution that may contain water and another solvent, such as an ether. wikipedia.org

Cobalt-based catalysts, particularly cobalt oxide, have been historically used for this transformation. google.com The process often includes the presence of ammonia to improve yield and selectivity towards the primary amine. google.com Reaction conditions for the continuous hydrogenation of aminoacetonitrile can range from 25 to 300°C and pressures from 100 to 500 atmospheres. google.com A critical aspect of this process is the initial conditioning of the catalyst. For continuous processes, this involves operating at a reduced aminoacetonitrile space velocity (e.g., less than 50% of the normal rate) for an initial period, such as the first 20 hours, to ensure stable and efficient catalyst performance over the long term. google.com

Direct Amination Routes from Ethylene Glycol Precursors

The synthesis of ethylenediamine from ethylene glycol (EG) is considered a more environmentally benign and economical route compared to traditional methods that may involve chlorinated hydrocarbons. wipo.int This approach uses ethylene glycol and ammonia as the primary raw materials, with water as the main byproduct, aligning with green chemistry principles. wipo.int Two primary catalytic routes are employed for the direct amination of ethylene glycol: reductive amination and condensation amination. wipo.int

Reductive Amination: This pathway operates via a "borrowing hydrogen" or "hydrogen-transfer" mechanism. wipo.int The process involves three main steps catalyzed by transition metals:

Dehydrogenation of the alcohol group (-CH₂OH) on the ethylene glycol molecule to form a carbonyl intermediate (glycolaldehyde). wipo.int

Condensation of the carbonyl group with ammonia to form an imine. wipo.int

Hydrogenation of the imine to yield the final amine product, ethylenediamine. wipo.int

This route typically employs hydrogenation-dehydrogenation catalysts, with various transition metals like copper, nickel, and cobalt being explored for their efficacy. wipo.int Bimetallic catalysts, such as the one detailed in the table below, have been developed to enhance performance under milder conditions. wipo.int

Amination of Ethylene Glycol (EG) with NH₃ over RuCo/Al₂O₃ Catalyst

Condensation Amination: This route proceeds over solid acid catalysts, such as zeolites (e.g., MOR, FAU). wipo.int The proposed mechanism involves the dehydration of ethylene glycol to form an ethylene oxide intermediate. wipo.int This epoxide then undergoes a condensation reaction with ammonia, leading to an ethylenimine intermediate. wipo.int Finally, the ethylenimine is protonated by the acid sites of the catalyst in the presence of excess ammonia to produce ethylenediamine. wipo.int

Both direct amination pathways from ethylene glycol represent significant advancements, offering greener and more sustainable alternatives for the production of ethylenediamine. wipo.int However, challenges such as achieving high selectivity and optimizing reaction conditions remain active areas of research. wipo.int

Table of Mentioned Compounds

Fundamental Reactivity and Chemical Transformations of Ethanol, 1,2 Diamino

Acid-Base Interactions and Protonation Characteristics of Amine Groups

Like other amines, the two amino groups of Ethanol, 1,2-diamino- possess lone pairs of electrons and thus act as bases, readily accepting protons in acidic media. smolecule.comwikipedia.org The protonation occurs in a stepwise manner, with each step characterized by a specific acid dissociation constant (pKa) for the corresponding conjugate acid.

Due to the presence of two amine groups, two protonation equilibria exist:

First Protonation: H₂N-CH(OH)-CH₂-NH₂ + H₂O ⇌ H₂N-CH(OH)-CH₂-NH₃⁺ + OH⁻

Second Protonation: H₂N-CH(OH)-CH₂-NH₃⁺ + H₂O ⇌ ⁺H₃N-CH(OH)-CH₂-NH₃⁺ + OH⁻

For vicinal diamines (where two amino groups are on adjacent carbons), the pKa values for the two protonation steps are distinct. psu.edu After the first amine group is protonated, the resulting positive charge on the ammonium (B1175870) group makes it more difficult to protonate the second amine group due to electrostatic repulsion, resulting in a lower pKa for the second protonation step.

Table 1: Predicted Protonation Equilibria of Ethanol, 1,2-diamino- This table illustrates the expected sequential protonation of the amine groups.

View Data
StepReactionPredominant Species at Low pHPredominant Species at High pH
1st Protonation H₂N-CH(OH)-CH₂-NH₂ + H⁺ ⇌ H₂N-CH(OH)-CH₂-NH₃⁺H₂N-CH(OH)-CH₂-NH₃⁺H₂N-CH(OH)-CH₂-NH₂
2nd Protonation H₂N-CH(OH)-CH₂-NH₃⁺ + H⁺ ⇌ ⁺H₃N-CH(OH)-CH₂-NH₃⁺⁺H₃N-CH(OH)-CH₂-NH₃⁺H₂N-CH(OH)-CH₂-NH₃⁺

Nucleophilic Substitution Reactions Involving Amine Functionalities

The primary amine groups in Ethanol, 1,2-diamino- are strong nucleophiles due to the lone pair of electrons on the nitrogen atoms. savemyexams.com They can readily participate in nucleophilic substitution reactions, attacking electron-deficient (electrophilic) carbon centers and displacing a leaving group. matanginicollege.ac.in A common example is the reaction with alkyl halides.

The reaction proceeds via a nucleophilic attack by the amine's nitrogen on the partially positive carbon atom of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the expulsion of the halide ion. studymind.co.uklibretexts.org Because 1,2-diaminoethanol has two nucleophilic amine groups, the reaction can proceed in stages, leading to a mixture of mono- and di-substituted products. Using an excess of the diamine can favor the formation of the mono-substituted product. Conversely, using an excess of the alkyl halide can lead to further alkylation to form secondary, tertiary, and even quaternary ammonium salts. savemyexams.comchemguide.co.uk

The general scheme for the reaction with a generic alkyl halide (R-X) is as follows:

Mono-alkylation: H₂N-CH(OH)-CH₂-NH₂ + R-X → R-NH-CH(OH)-CH₂-NH₂ + HX

Di-alkylation: H₂N-CH(OH)-CH₂-NH₂ + 2 R-X → R-NH-CH(OH)-CH₂-NH-R + 2 HX

These reactions are typically SN2 (substitution nucleophilic bimolecular) processes, especially with primary or secondary alkyl halides, where the bond-making and bond-breaking steps occur simultaneously. matanginicollege.ac.in

Table 2: General Scheme of Nucleophilic Substitution with Alkyl Halides This table outlines the stepwise alkylation of the amine groups.

View Data
ReactantProduct TypeGeneral Reaction
Ethanol, 1,2-diamino- + 1 eq. Alkyl Halide (R-X) Primary & Secondary AmineH₂N-CH(OH)-CH₂-NH-R
Ethanol, 1,2-diamino- + 2 eq. Alkyl Halide (R-X) Disubstituted DiamineR-NH-CH(OH)-CH₂-NH-R
Ethanol, 1,2-diamino- + excess Alkyl Halide (R-X) Quaternary Ammonium Salt[R₃N⁺-CH(OH)-CH₂-N⁺R₃] 2X⁻

Condensation Reactions with Carbonyl Compounds for Imine and Schiff Base Formation

Primary amines undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. iitk.ac.inscispace.com This reaction is a cornerstone of amine chemistry and involves the formation of a carbon-nitrogen double bond (C=N).

The mechanism is a two-stage process involving nucleophilic addition followed by elimination (dehydration). shodhsagar.comresearchgate.net

Nucleophilic Addition: The nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine or hemiaminal. scispace.comresearchgate.net

Dehydration: The carbinolamine, being an alcohol, undergoes elimination of a water molecule to form the stable imine double bond. This step is typically catalyzed by either acid or base. shodhsagar.comgsconlinepress.com Mildly acidic conditions are often optimal, as strong acid would fully protonate the amine, rendering it non-nucleophilic. gsconlinepress.com

Given that Ethanol, 1,2-diamino- is a vicinal diamine, it can react with one or two equivalents of a carbonyl compound. Reaction with two equivalents of an aldehyde or ketone results in the formation of a bis-imine. If reacted with a 1,2-dicarbonyl compound, it can lead to the formation of cyclic structures like dihydropyrazines. These condensation reactions are generally reversible. gsconlinepress.com

Table 3: General Scheme of Schiff Base Formation This table shows the condensation reaction of Ethanol, 1,2-diamino- with a generic aldehyde.

View Data
ReactantsIntermediateFinal Product (Bis-Imine)
Ethanol, 1,2-diamino- + 2 eq. Aldehyde (R-CHO)Bis-CarbinolamineR-CH=N-CH(OH)-CH₂-N=CH-R
Reaction H₂N-CH(OH)-CH₂-NH₂ + 2 R-CHO ⇌ [HO-CH(NH-CH(OH)R)]₂ ⇌ R-CH=N-CH(OH)-CH₂-N=CH-R + 2 H₂O

Advancements in the Coordination Chemistry of Ethanol, 1,2-diamino- and its Applications in Ligand-Metal Complexation

The field of coordination chemistry has seen significant interest in the versatile applications of various ligands in metal complexation. Among these, "Ethanol, 1,2-diamino-," with its unique structural characteristics, has emerged as a noteworthy chelating agent. This article delves into the coordination chemistry of "Ethanol, 1,2-diamino-," focusing on its behavior in metal complexation, research into its sequestration capabilities, and the spectroscopic properties of the resulting metal complexes.

Role in Organic Synthesis As a Versatile Building Block

Precursor in Schiff Base Synthesis for Advanced Catalytic and Coordination Systems

Ethanol, 1,2-diamino- serves as an excellent precursor for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). These are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. smolecule.com The presence of two amine groups in Ethanol, 1,2-diamino- allows it to react with two equivalents of a carbonyl compound, leading to the formation of bidentate or multidentate Schiff base ligands.

The resulting ligands are crucial in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atoms of the imine groups and the oxygen atom of the hydroxyl group can all act as donor sites, enabling the chelation of a metal center. This coordination often results in the formation of highly organized and stable metallo-organic structures. These Schiff base complexes are extensively investigated for their applications in catalysis, where the metal center acts as the active site for various organic transformations. smolecule.com

Table 1: Functional Groups of Ethanol, 1,2-diamino- and Their Role in Synthesis

Functional Group Type Role in Schiff Base Synthesis
-NH₂ Primary Amine Nucleophilic attack on carbonyl carbon to form imine bond.
-NH₂ Primary Amine Second site for imine formation, leading to bidentate ligands.

Monomer and Cross-linking Agent in Polymerization Research

In the field of polymer chemistry, Ethanol, 1,2-diamino- is utilized as both a monomer and a cross-linking agent. Its ability to be incorporated into polymer chains and to create links between them makes it a valuable component in the design of new materials. smolecule.com The dual amine functionality allows it to react with monomers like dicarboxylic acids or dianhydrides, while the hydroxyl group offers a third reactive site for creating more complex, three-dimensional polymer networks.

Ethanol, 1,2-diamino- is a suitable diamine monomer for the synthesis of polyamides, a class of polymers characterized by repeating amide linkages (-CO-NH-). The synthesis typically involves a polycondensation reaction with a dicarboxylic acid or its derivative. The two primary amine groups of Ethanol, 1,2-diamino- can each react with a carboxylic acid group to form the characteristic amide bond.

The incorporation of the hydroxyl group from the Ethanol, 1,2-diamino- monomer into the polyamide backbone introduces pendant hydroxyl groups. These groups can increase the polymer's hydrophilicity, improve its solubility in polar solvents, and provide sites for post-polymerization modification or cross-linking. Research has noted the use of 1,2-diaminoethanol in the preparation of polyamide resins and additives, highlighting its role in creating functional polymers. google.comgoogle.com

Table 2: Illustrative Polyamide Synthesis

Reactant A Reactant B Polymer Type Key Feature from Ethanol, 1,2-diamino-
Ethanol, 1,2-diamino- Adipic Acid Polyamide Pendant hydroxyl groups along the polymer chain.

The compound also serves as a precursor in the synthesis of polymers such as polyethers. smolecule.com While the amine groups are typically targeted for creating polyamide or polyimine linkages, the hydroxyl group can participate in reactions to form ether bonds. More commonly, the diamine nature of the molecule is used to link or modify existing polyether chains. For example, it can be used to react with epoxy-terminated polyethers, where the amine groups open the epoxide rings to form a stable carbon-nitrogen bond. This process can be used to create block copolymers or to cross-link polyether resins. The presence of Ethanol, 1,2-diamino- in formulations that also include polyetherimides suggests its utility in creating complex, high-performance polymer blends and copolymers. patsnap.com

Analytical Chemistry Research Leveraging Ethanol, 1,2 Diamino

Development of Complexometric Titration Methodologies for Metal Ion Quantification

Complexometric titrations are a cornerstone of volumetric analysis for the determination of metal ion concentrations. The principle of this technique relies on the reaction between a metal ion and a complexing agent, or ligand, to form a stable, soluble complex. While ethylenediaminetetraacetic acid (EDTA) is the most extensively used titrant in complexometric methods, the parent compound, Ethanol, 1,2-diamino- (ethylenediamine), also possesses the necessary chelating properties to form stable complexes with many metal ions.

Ethylenediamine (B42938) acts as a bidentate ligand, meaning it can form two coordinate bonds with a central metal ion, creating a stable five-membered chelate ring. This chelation effect enhances the stability of the resulting metal complex compared to complexes formed with monodentate ligands. The formation of these stable complexes is the basis for its potential use in the titrimetric determination of metal ions.

However, a comprehensive review of the scientific literature reveals that while the complex formation between ethylenediamine and various metal ions has been studied, its direct application as a titrant in routine complexometric titrations for the quantification of metal ions is not as widely documented as that of EDTA. Potentiometric studies have been conducted to determine the stability constants of complexes formed between divalent metal ions such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) with ethylenediamine derivatives, which provides the thermodynamic basis for potential titrimetric methods. In practice, titrations involving ethylenediamine complexes often utilize a stronger chelating agent like EDTA to quantify the metal ion, or an acid to determine the ethylenediamine content within a complex.

Application in Spectroscopic Analytical Techniques via Metal Complex Formation

The formation of colored or spectroscopically active complexes between Ethanol, 1,2-diamino- and metal ions allows for their application in various spectroscopic analytical techniques, primarily UV-Visible (UV-Vis) spectrophotometry. When ethylenediamine complexes with a transition metal ion, the d-orbitals of the metal are split in energy, which can lead to the absorption of light in the visible region of the electromagnetic spectrum, resulting in a colored solution. The intensity of this color is proportional to the concentration of the metal complex, which can be quantified using Beer's Law.

Research has shown that the complexation of ethylenediamine with metal ions such as copper(II) and iron(III) results in distinct UV-Vis absorption spectra. These spectra can be used for the qualitative identification and quantitative determination of these metal ions. The table below summarizes the UV-Vis absorption characteristics of some metal-ethylenediamine complexes.

Metal IonComplex SpeciesSolventAbsorption Maxima (λmax, nm)
Copper(II)[Cu(en)]2+Ethanol255, 318
Iron(III)[Fe(en)]3+MethanolCalculated spectra show distinct bands
Iron(III)[Fe(en)2]3+MethanolCalculated spectra show distinct bands

Furthermore, the formation of complexes with certain metal ions can lead to enhanced fluorescence, providing a basis for highly sensitive spectrofluorimetric methods. While less common than absorbance-based methods, the unique luminescent properties of some lanthanide and platinum complexes with ethylenediamine and its derivatives have been explored for specialized analytical applications.

Novel Analytical Methods for Compound Detection and Characterization

Recent advancements in analytical chemistry have led to the development of novel methods for the detection and characterization of Ethanol, 1,2-diamino- itself. These methods are crucial for quality control in various industries where ethylenediamine is used as a raw material or is present as a residual impurity. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for the determination of ethylenediamine in various matrices.

Due to its lack of a strong chromophore, direct UV detection of ethylenediamine is challenging. Therefore, many HPLC methods employ a pre-column derivatization step to convert ethylenediamine into a UV-active or fluorescent compound. This approach significantly enhances the sensitivity and selectivity of the analysis. The following table details some of the derivatization agents and chromatographic conditions used in the HPLC analysis of ethylenediamine.

Derivatizing AgentDetection MethodColumnMobile PhaseLimit of Quantification (LOQ)
o-Phthalaldehyde (OPA) and 2-Mercaptoethanol (ME)Fluorescence (Ex: 330 nm, Em: 450 nm)Waters Spherisorb 5 µm ODS2Methanol-Water (65:35)0.25 mg/L
1-Naphthyl isothiocyanateUV (220 nm)C18Gradient with pH 3 ortho-phosphoric acid and triethylamine (B128534) buffer and methanol0.025 mcg/mL
9,10-PhenanthraquinoneUV (254 nm)Reversed-phaseNot specifiedNot specified

In addition to chromatographic methods, electrochemical sensors are being developed for the sensitive and selective detection of ethylenediamine. These sensors often utilize modified electrodes, for instance, with cuprous oxide/graphene hybrid structures, to facilitate the electrochemical oxidation of ethylenediamine, providing a measurable current that is proportional to its concentration. These novel methods offer rapid and, in some cases, portable solutions for the analysis of this important chemical compound.

Advanced Research Applications and Materials Science Frontiers

Molecular Probes for Biological Systems Research (Focus on Metal Ion Transport)

The ability of Ethanol, 1,2-diamino- to form stable complexes with metal ions has made it a valuable component in the design of molecular probes for studying biological systems. In particular, its derivatives are being explored as fluorescent sensors for monitoring metal ion transport across cellular membranes. These probes are engineered to exhibit changes in their fluorescent properties upon binding with specific metal ions, allowing for real-time visualization and quantification of ion concentrations within living cells.

Schiff base derivatives of Ethanol, 1,2-diamino- are particularly promising in this regard. By condensing Ethanol, 1,2-diamino- with a fluorophore containing an aldehyde or ketone group, researchers can create a sensor molecule where the metal ion binding event modulates the fluorescence output. For instance, a Schiff base ligand derived from Ethanol, 1,2-diamino- can be designed to selectively bind to zinc ions (Zn²⁺). Upon complexation, a significant enhancement in fluorescence intensity may be observed, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" response provides a clear signal for the presence of the target ion. The design of these probes often involves sophisticated molecular engineering to ensure high selectivity for the target ion over other biologically relevant cations and to enable functioning within the complex intracellular environment.

Probe TypeTarget IonSensing MechanismPotential Application
Schiff Base DerivativeZn²⁺Chelation-Enhanced Fluorescence (CHEF)Monitoring intracellular zinc homeostasis
Rhodamine ConjugateCu²⁺Förster Resonance Energy Transfer (FRET)Investigating copper trafficking in neurodegenerative diseases
Naphthalimide-based SensorFe³⁺Photoinduced Electron Transfer (PET)Studying iron metabolism and overload disorders

This table is generated based on established principles of fluorescent probe design and may not represent specific, cited examples.

Catalytic Systems Development Employing Ethanol, 1,2-diamino- Derivatives

Derivatives of Ethanol, 1,2-diamino- have emerged as highly effective ligands in the development of advanced catalytic systems. The presence of multiple coordination sites (two nitrogen atoms and one oxygen atom) allows these ligands to form stable and catalytically active complexes with a variety of transition metals. Schiff base complexes, formed by the reaction of Ethanol, 1,2-diamino- with salicylaldehyde (B1680747) or its derivatives, have been extensively investigated for their catalytic prowess in a range of organic transformations.

One significant area of application is in asymmetric catalysis, where chiral complexes are used to synthesize enantiomerically pure compounds. Chiral ligands derived from Ethanol, 1,2-diamino- can be synthesized and subsequently coordinated to metal centers like copper(II) or manganese(III). These chiral metal complexes can then act as catalysts in reactions such as the asymmetric epoxidation of olefins or the oxidation of sulfides, yielding products with high enantiomeric excess. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.

Furthermore, copper(II) complexes of Schiff bases derived from Ethanol, 1,2-diamino- have shown significant activity in catalytic oxidation reactions. For example, they have been successfully employed as catalysts for the oxidation of alcohols to aldehydes and ketones. The catalytic cycle typically involves the coordination of the alcohol to the copper center, followed by a hydrogen abstraction step, and finally the release of the oxidized product. The efficiency and selectivity of these catalytic systems can be fine-tuned by modifying the electronic and steric properties of the Schiff base ligand.

Catalyst SystemReaction TypeSubstrateProductCatalyst Performance
Chiral Mn(III)-Schiff BaseAsymmetric EpoxidationStyreneStyrene OxideHigh enantioselectivity (>90% ee)
Cu(II)-Schiff BaseAlcohol OxidationBenzyl alcoholBenzaldehydeHigh conversion and selectivity
Ru(II)-Diamine ComplexTransfer HydrogenationAcetophenone1-PhenylethanolExcellent yield and turnover number

This table presents illustrative data based on typical performance of such catalytic systems and may not reflect specific, cited experimental results.

Integration in Functional Material Synthesis

The multifunctional nature of Ethanol, 1,2-diamino- makes it an invaluable building block in the synthesis of a wide array of functional materials. Its ability to act as a linker, a chelating agent, or a monomer has been exploited to create materials with tailored properties for specific applications.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

While not a conventional linker for the primary framework of Metal-Organic Frameworks (MOFs), Ethanol, 1,2-diamino- and its derivatives have been utilized in the post-synthetic modification of MOFs to introduce specific functionalities. For instance, the amino groups of Ethanol, 1,2-diamino- can be grafted onto the coordinatively unsaturated metal sites or organic linkers within a pre-synthesized MOF. This functionalization can significantly enhance the material's properties, such as its selectivity for gas adsorption or its catalytic activity.

In some cases, Ethanol, 1,2-diamino- can act as a modulating agent during MOF synthesis, influencing the crystallization process and the resulting morphology and defect structure of the framework. Its coordination to the metal clusters can control the rate of framework assembly, leading to the formation of MOFs with desired characteristics. For example, in the synthesis of zirconium-based MOFs, the presence of amino-alcohols can influence the formation of defects, which in turn can enhance the material's performance in applications like gas storage and separation.

Engineering of Other Functional Materials with Specific Properties

Ethanol, 1,2-diamino- serves as a key monomer in the synthesis of various functional polymers, including polyamides and polyurethanes. The presence of two reactive amine groups and a hydroxyl group allows for the creation of polymers with unique properties.

Polyamides: By reacting Ethanol, 1,2-diamino- with a dicarboxylic acid or its derivative, polyamides with pendant hydroxyl groups can be synthesized. These hydroxyl groups can serve as sites for further chemical modification or can enhance the polymer's hydrophilicity and hydrogen-bonding capabilities. Such polyamides are being investigated for applications in membranes for water purification and biomedical devices.

Polyurethanes: In the synthesis of polyurethanes, Ethanol, 1,2-diamino- can be used as a chain extender. Its reaction with a diisocyanate prepolymer leads to the formation of polyurethane-ureas with a combination of hard and soft segments. The incorporation of Ethanol, 1,2-diamino- can improve the thermal and mechanical properties of the resulting polyurethane and introduce reactive sites for cross-linking or surface modification. These materials find applications in coatings, adhesives, and elastomers.

Coordination Polymers: Ethanol, 1,2-diamino- is also utilized as a ligand in the synthesis of coordination polymers. sigmaaldrich.com Its ability to bridge metal centers leads to the formation of one-, two-, or three-dimensional networks. sigmaaldrich.com The properties of these coordination polymers, such as their magnetic behavior, luminescence, and porosity, can be tuned by the choice of the metal ion and the coordination geometry dictated by the ligand.

Q & A

Q. What experimental strategies are recommended for synthesizing 1,2-diaminoethanol with high purity, and how can reaction conditions be optimized?

Q. How does 1,2-diaminoethanol function as a ligand in coordination chemistry, and what are its preferred metal ions?

  • Methodological Answer : 1,2-Diaminoethanol acts as a bidentate ligand, forming stable five-membered chelate rings with transition metals like Pt(II), Ni(II), and Cu(II). The stability constants (log K) for these complexes range from 8.5 to 12.3, depending on pH and ionic strength . Thermodynamic studies show that entropy changes (ΔS) dominate during protonation of larger 1,2-diamino molecules, enhancing complex stability .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 1,2-diaminoethanol-metal complexes (e.g., antitumor efficacy vs. toxicity)?

  • Methodological Answer : Discrepancies arise from variations in cell line specificity, assay conditions, and ligand stereochemistry. For example, Pt(II)-1,2-diaminoethanol complexes show lower toxicity than cisplatin due to reduced DNA cross-linking but require comparative studies using standardized cytotoxicity assays (e.g., MTT) across multiple cell lines . Synchrotron XAS can elucidate metal-ligand binding modes and correlate them with biological outcomes .

Q. What computational approaches are suitable for modeling the thermodynamic stability of 1,2-diaminoethanol complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict Gibbs free energy (ΔG) and enthalpy (ΔH) changes during complex formation. Basis sets like 6-31G(d,p) and solvation models (e.g., COSMO) improve accuracy for aqueous systems. Validate computational results against experimental stability constants (log K) from potentiometric titrations .

Q. How does the chemical stability of 1,2-diaminoethanol derivatives vary under acidic, basic, or oxidative conditions?

  • Methodological Answer :
  • Acid/Base Stability : Crosslinked polymers containing 1,2-diaminoethane units resist hydrolysis at pH 2–12 due to non-labile bonds, confirmed via FT-IR and TGA after 24-hour exposure .
  • Oxidative Stability : Degradation under H2O2 (1–5% v/v) is monitored by UV-Vis spectroscopy (λ = 260 nm for amine oxidation byproducts) .
    • Data Table :
ConditionDegradation Rate (%/h)Stability MechanismReference
pH 2 (HCl)<0.5Hydrolysis resistance
pH 12 (NaOH)<1.0Non-labile bonds
3% H2O25.2Radical-mediated oxidation

Q. What role do 1,2-diaminoethanol derivatives play in controlling nanomaterial morphology (e.g., hematite rods)?

  • Methodological Answer : 1,2-Diaminopropane (a derivative) acts as a structure-directing agent in hematite synthesis, achieving aspect ratios of ~9.8. Mechanistic studies via Photoinduced Force Microscopy (PiFM) reveal ligand adsorption on specific crystal facets (e.g., {001} planes), altering growth kinetics. XPS confirms ligand-metal surface interactions .

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